molecular formula C34H31NO3 B14166386 (4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene CAS No. 65729-48-8

(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene

Cat. No.: B14166386
CAS No.: 65729-48-8
M. Wt: 501.6 g/mol
InChI Key: GUDRCKDNZZHNAR-XAESMMJOSA-N
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Description

(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[73003,7]dodeca-1,3(7),8-triene is a complex organic compound characterized by its unique tricyclic structure and multiple methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene typically involves multi-step organic reactions. One common method includes the use of a Diels-Alder reaction followed by subsequent functional group modifications . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis systems are often employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydride, lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or hydrocarbons.

Scientific Research Applications

(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or proteins . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4E,12E)-8-(4-hydroxyphenyl)-4,12-bis[(4-hydroxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene
  • (4E,12E)-8-(4-chlorophenyl)-4,12-bis[(4-chlorophenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene

Uniqueness

The uniqueness of (4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene lies in its specific methoxyphenyl groups and tricyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

65729-48-8

Molecular Formula

C34H31NO3

Molecular Weight

501.6 g/mol

IUPAC Name

(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene

InChI

InChI=1S/C34H31NO3/c1-36-27-12-4-22(5-13-27)20-25-10-18-30-32(24-8-16-29(38-3)17-9-24)31-19-11-26(34(31)35-33(25)30)21-23-6-14-28(37-2)15-7-23/h4-9,12-17,20-21H,10-11,18-19H2,1-3H3/b25-20+,26-21+

InChI Key

GUDRCKDNZZHNAR-XAESMMJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CCC3=C2N=C4/C(=C/C5=CC=C(C=C5)OC)/CCC4=C3C6=CC=C(C=C6)OC

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCC3=C2N=C4C(=CC5=CC=C(C=C5)OC)CCC4=C3C6=CC=C(C=C6)OC

Origin of Product

United States

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